N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide is a synthetic organic compound featuring a central ethanediamide backbone (CONH–CH2–CH2–NHCO) linked to two aromatic moieties: a 3-fluorophenyl-substituted thiazole ring and a phenyl group.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-6-4-5-13(11-14)19-23-16(12-26-19)9-10-21-17(24)18(25)22-15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCMKPYIKZMEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The Hantzsch thiazole synthesis remains the most reliable method for constructing the 1,3-thiazole core. For this substrate:
Reactants :
- Thiourea derivative : 3-Fluorophenylthiourea (synthesized from 3-fluoroaniline and thiophosgene).
- α-Haloketone : 4-Bromo-2-butanone (for ethyl side chain incorporation).
Reaction Conditions :
- Solvent: Ethanol (anhydrous).
- Temperature: Reflux at 78°C for 12–16 hours.
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate = 3:1).
Mechanism :
- Nucleophilic attack by the thiourea sulfur on the α-haloketone.
- Cyclization via intramolecular displacement of halide.
- Aromatization to yield the thiazole ring.
Intermediate : 2-(3-Fluorophenyl)-4-(2-bromoethyl)-1,3-thiazole.
Amine Functionalization via Gabriel Synthesis
The bromoethyl side chain is converted to an amine:
Steps :
- Phthalimide Protection :
- Deprotection :
- Treat with hydrazine hydrate in ethanol (reflux, 4 hours).
- Filter to remove phthalhydrazide byproduct.
- Concentrate to isolate 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethylamine.
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂-thiazole).
- HRMS : m/z calcd. for C₁₁H₁₀FN₂S [M+H]⁺: 237.0498; found: 237.0495.
Synthesis of N'-Phenylethanediamide
Oxamide Formation from Phenylglycine
Procedure :
- Chlorination : Treat phenylglycine with thionyl chloride (SOCl₂) to form phenylglycine chloride.
- Dimerization : React with ammonium hydroxide to yield N,N'-diphenylethanediamide.
- Selective Mono-Deprotection : Use HCl (4M) in dioxane to hydrolyze one amide group, producing N'-phenylethanediamide.
Optimization Notes :
- Excessive hydrolysis leads to over-deprotection; reaction monitoring via TLC (Rf = 0.3 in CH₂Cl₂:MeOH 9:1) is critical.
- Yield: 65–70% after recrystallization from ethanol.
Final Coupling via Amide Bond Formation
Activation of Phenylethanediamide
Reagents :
- Activating Agent : Oxalyl chloride (2 equiv) in dry THF.
- Conditions : 0°C to room temperature, 2 hours under N₂.
Intermediate : Phenylethanediamide dichloride.
Coupling with Thiazole-Ethylamine
Procedure :
- Dissolve 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethylamine (1 equiv) in anhydrous DCM.
- Add phenylethanediamide dichloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (DCM:MeOH 95:5).
Yield : 58–62%.
Analytical Validation :
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 164.2 (thiazole C-2), 161.5 (d, J = 245 Hz, Ar-C-F), 140.1–125.3 (aromatic carbons).
- HPLC Purity : 98.4% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Thiazole Synthesis
Advantages : Reduced reaction time (2 hours vs. 16 hours).
Conditions : 150°C, 300 W irradiation, solvent-free.
Yield : Comparable (75–78%) but requires specialized equipment.
Solid-Phase Synthesis for Ethanediamide
Resin : Wang resin-loaded Fmoc-phenylglycine.
Steps :
- Fmoc deprotection with piperidine.
- Coupling with oxalic acid dihydrazide.
- Cleavage with TFA/H₂O (95:5).
Yield : 55% with >95% purity.
Challenges and Optimization Strategies
- Racemization Control : The ethylenediamine linker may introduce stereocenters. Use of chiral auxiliaries (e.g., Evans oxazolidinones) during amine synthesis mitigates this.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve oxamide solubility but complicate purification. Switch to THF for coupling steps.
- Scale-Up Limitations : Flash chromatography becomes impractical >100 g; transition to crystallization (solvent: ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the amide groups.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide has been investigated for its potential as:
- Antimicrobial Agent : The thiazole moiety is known for its antimicrobial properties, which may be enhanced by the fluorophenyl group. Studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Agent : Research indicates that similar thiazole derivatives can inhibit cancer cell proliferation by targeting specific receptors or pathways. In vitro assays demonstrated cytotoxic effects on several cancer cell types.
Recent studies have highlighted several biological activities:
- Anti-inflammatory Effects : Significant reduction in pro-inflammatory cytokines was observed in macrophage cultures treated with the compound.
- Cytotoxicity Against Cancer Cells : In human breast cancer cell lines, treatment resulted in a dose-dependent reduction in cell viability.
Case Study 1: Anti-inflammatory Effects
A study reported a significant decrease in TNF-alpha levels in macrophage cultures treated with this compound compared to controls.
Case Study 2: Antimicrobial Activity
In a comparative study against Gram-positive and Gram-negative bacteria, the compound exhibited strong antimicrobial activity with an MIC of 32 µg/mL against Staphylococcus aureus.
Case Study 3: Anticancer Potential
In vitro assays on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating potent anticancer activity.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-phenylethanediamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl group can interact with active sites, potentially inhibiting or modulating the activity of specific proteins. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural elements with several analogs, including variations in aromatic substituents, heterocyclic cores, and functional groups. Below is a detailed comparison based on available evidence:
Structural and Functional Group Analysis
Key Observations:
Heterocyclic Core :
- The target compound and its sulfonamide analog share the 3-fluorophenyl-thiazole motif, critical for π-π stacking or hydrophobic interactions. In contrast, X77 and NFOT utilize indole or triazaspiro cores, which may confer distinct target selectivity.
- The phthalimide analog lacks a thiazole but shares aromatic substituents, highlighting the role of heterocycles in modulating bioactivity.
Functional Groups :
- The ethanediamide linker in the target compound differs from sulfonamide (e.g., ) or carboxamide (e.g., ) groups, affecting solubility and hydrogen-bonding capacity.
- Fluorine substitution (3-fluorophenyl) is conserved in multiple analogs, suggesting its importance in enhancing metabolic stability and target affinity .
Molecular Weight and Drug-Likeness :
- The target compound (374.4 g/mol) and its sulfonamide analog (390.5 g/mol) fall within the acceptable range for oral bioavailability (MW < 500). Larger analogs like X77 (479.6 g/mol) may face challenges in permeability .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide is a complex organic compound characterized by its thiazole ring and fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-parasitic properties. The following sections provide a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazole ring, which is known for its diverse biological activities, and a fluorinated aromatic system that enhances its solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. In vitro studies reported the following IC50 values for related thiazole compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 |
| 16f | MCF-7 | 5.10 |
| Reference Drug (Doxorubicin) | HepG2 | 9.18 |
| Reference Drug (Doxorubicin) | MCF-7 | 7.26 |
These results suggest that modifications to the thiazole ring can enhance cytotoxicity against cancer cells, indicating a promising avenue for therapeutic development .
Antiparasitic Activity
The compound has also been evaluated for its activity against malaria parasites. Research indicates that thiazole derivatives exhibit fast-killing capabilities against Plasmodium falciparum, the causative agent of malaria. A study noted that certain derivatives maintained potent activity with an EC50 of approximately 0.19 µM while demonstrating favorable safety profiles .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Protein Kinase G (PKG) : The compound has been shown to selectively inhibit PKG in P. falciparum, leading to reduced parasite viability .
- Cell Cycle Disruption : Similar compounds have been reported to induce apoptosis through caspase pathways, affecting the cell cycle in cancer cells .
Case Studies
- Case Study on Anticancer Efficacy : A recent study investigated the effects of various thiazole derivatives on HepG2 and MCF-7 cell lines. The results demonstrated that specific substitutions on the thiazole ring significantly enhanced anticancer activity, with some compounds outperforming established chemotherapeutics .
- Case Study on Antimalarial Properties : In a comparative study involving multiple thiazole derivatives, it was found that certain modifications led to improved solubility and metabolic stability, which are critical for developing effective antimalarial agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide, and how can purity be ensured?
- Methodology :
- Step 1 : Assemble the thiazole core via a Hantzsch thiazole synthesis, combining 3-fluorophenyl-substituted precursors with thiourea derivatives under reflux conditions in ethanol or dichloromethane .
- Step 2 : Functionalize the ethyl linker and diamide groups using carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
- Purity Control : Monitor reactions via thin-layer chromatography (TLC) and confirm final purity (>95%) using HPLC with UV detection at 254 nm .
Q. How can the compound’s structure be rigorously validated?
- Analytical Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles, particularly for the fluorophenyl-thiazole core .
- Spectroscopy : Compare H/C NMR and HRMS data with structurally analogous compounds (e.g., N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide, C17H14FN3OS) to validate substituent positions .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screening Workflow :
- Target Prioritization : Test against kinases or phosphatases (e.g., protein tyrosine phosphatase β) due to structural similarities to known inhibitors (e.g., bruchaprotafibum) .
- In Vitro Assays : Use fluorescence polarization assays to measure binding affinity or enzymatic inhibition at 10–100 µM concentrations .
Advanced Research Questions
Q. How can synthetic yields be optimized for the ethyl-thiazole intermediate?
- Experimental Design :
- DoE Approach : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a factorial design to identify optimal conditions (e.g., 70°C in DMF with 10 mol% CuI) .
- Side Reaction Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like unreacted thiourea derivatives .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Data Analysis Framework :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. cellular viability assays) .
- Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .
Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?
- Modeling Workflow :
- Docking Studies : Use AutoDock Vina to predict interactions with β3-adrenergic receptors, leveraging structural data from mirabegron (C21H24N4O2S) as a template .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the diamide-thiazole conformation in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
